Benzyl carbamimidothioate;2-phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

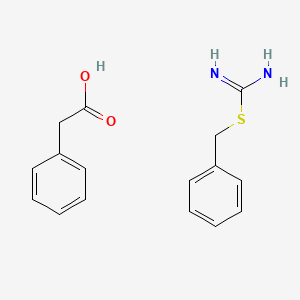

Benzyl carbamimidothioate and 2-phenylacetic acid are two distinct organic compounds with unique properties and applications. Benzyl carbamimidothioate is a thiourea derivative, while 2-phenylacetic acid is an aromatic carboxylic acid. Both compounds have significant roles in various chemical reactions and industrial applications.

Preparation Methods

Benzyl Carbamimidothioate

Benzyl carbamimidothioate can be synthesized through the reaction of benzyl isothiocyanate with ammonia or primary amines. The reaction typically occurs under mild conditions, with the formation of the thiourea derivative as the primary product.

2-Phenylacetic Acid

2-Phenylacetic acid can be prepared by the hydrolysis of benzyl cyanide using either sulfuric acid or hydrochloric acid as catalysts . Another method involves the oxidation of phenylacetaldehyde with copper (II) hydroxide . Industrial production often employs the hydrolysis of phenylacetonitrile or the oxidation of phenylacetaldehyde.

Chemical Reactions Analysis

Benzyl Carbamimidothioate

Oxidation: Benzyl carbamimidothioate can undergo oxidation to form benzyl isothiocyanate.

Reduction: Reduction of benzyl carbamimidothioate can yield benzylamine.

Substitution: It can participate in nucleophilic substitution reactions, forming various thiourea derivatives.

2-Phenylacetic Acid

Decarboxylation: 2-Phenylacetic acid undergoes ketonic decarboxylation to form ketones.

Condensation: It can condense with itself to form dibenzyl ketone or with other carboxylic acids to form phenylacetone.

Oxidation: Oxidation of 2-phenylacetic acid can produce benzaldehyde and benzoic acid.

Scientific Research Applications

Benzyl Carbamimidothioate

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development.

2-Phenylacetic Acid

Chemistry: Serves as a precursor for the synthesis of phenylacetone, an intermediate in the production of amphetamines.

Biology: Acts as an auxin, a type of plant hormone, though its effect is weaker than indole-3-acetic acid.

Medicine: Used in the treatment of hyperammonemia and associated encephalopathy.

Industry: Employed in the production of fragrances and flavors due to its honey-like odor.

Mechanism of Action

Benzyl Carbamimidothioate

The mechanism of action of benzyl carbamimidothioate involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. It can also undergo oxidation and reduction reactions, contributing to its versatility in organic synthesis.

2-Phenylacetic Acid

2-Phenylacetic acid exerts its effects through various metabolic pathways. It is metabolized by monoamine oxidase and aldehyde dehydrogenase to form phenylacetaldehyde and subsequently benzoic acid . In plants, it functions as an auxin, influencing growth and development .

Comparison with Similar Compounds

Benzyl Carbamimidothioate

Similar Compounds: Benzyl isothiocyanate, benzylamine.

Uniqueness: Benzyl carbamimidothioate’s ability to form thiourea derivatives makes it unique compared to benzyl isothiocyanate and benzylamine.

2-Phenylacetic Acid

Properties

CAS No. |

60834-61-9 |

|---|---|

Molecular Formula |

C16H18N2O2S |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

benzyl carbamimidothioate;2-phenylacetic acid |

InChI |

InChI=1S/C8H10N2S.C8H8O2/c9-8(10)11-6-7-4-2-1-3-5-7;9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10);1-5H,6H2,(H,9,10) |

InChI Key |

NWWSIJDFEHVQDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O.C1=CC=C(C=C1)CSC(=N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.